4-(5-Iodopyrimidin-4-YL)morpholine
Overview
Description
4-(5-Iodopyrimidin-4-YL)morpholine is a chemical compound with the molecular formula C8H10IN3O and a molecular weight of 291.09 g/mol. It belongs to the class of morpholines and pyrimidines, featuring an iodine atom at the 5-position of the pyrimidine ring and a morpholine group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-(5-iodopyrimidin-4-yl)morpholine, have been reported to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related studies that pyrimidine derivatives may exert their effects by inhibiting protein kinases . This inhibition could potentially disrupt the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
Based on its potential role as a protein kinase inhibitor, it can be inferred that it may lead to changes in cell growth and metabolism .
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of 4-(5-Iodopyrimidin-4-YL)morpholine involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the synthesis process efficiently. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Iodopyrimidin-4-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The iodine atom can be reduced to form iodide or hydrogen iodide.
Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine monochloride, or potassium permanganate.
Reduction: Sodium thiosulfate, sodium borohydride, or hydrogen gas.
Substitution: Ammonia, alcohols, or halides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Iodate or periodate derivatives.
Reduction: Iodide or hydrogen iodide.
Substitution: Amines, alcohols, or halides.
Scientific Research Applications
4-(5-Iodopyrimidin-4-YL)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions.
Medicine: It is explored for its potential therapeutic properties in drug discovery and development.
Industry: It is utilized in the manufacturing of agrochemicals and pharmaceutical intermediates.
Comparison with Similar Compounds
4-(5-bromopyrimidin-4-YL)morpholine
4-(5-iodopyrimidin-2-YL)morpholine
4-(5-chloropyrimidin-4-YL)morpholine
4-(5-fluoropyrimidin-4-YL)morpholine
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Properties
IUPAC Name |
4-(5-iodopyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O/c9-7-5-10-6-11-8(7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLVSHQQDLYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734878 | |
Record name | 4-(5-Iodopyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356055-09-8 | |
Record name | 4-(5-Iodopyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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